L-Proline beta-naphthylamide hydrochloride L-Proline beta-naphthylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 169553-07-5
VCID: VC13336796
InChI: InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
SMILES: C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol

L-Proline beta-naphthylamide hydrochloride

CAS No.: 169553-07-5

Cat. No.: VC13336796

Molecular Formula: C15H17ClN2O

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

L-Proline beta-naphthylamide hydrochloride - 169553-07-5

Specification

CAS No. 169553-07-5
Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
IUPAC Name (2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
Standard InChI Key UKXYCTFKKXKIPY-UQKRIMTDSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Canonical SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

L-Proline beta-naphthylamide hydrochloride has the molecular formula C15H17ClN2O\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O} and a molar mass of 276.76 g/mol . The compound’s structure consists of an L-proline residue linked to a beta-naphthylamide group via an amide bond, with a hydrochloride salt enhancing its solubility in polar solvents. Its chiral center at the proline α-carbon confers stereoselective properties, critical for interactions with enzymes and receptors .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Solubility50 mg/mL in 50% acetic acid
Storage Conditions−20°C, protected from moisture
Optical Rotation ([α]D[\alpha]_D)−44 ± 1° (c = 1, H₂O)

The compound’s solubility in aqueous acetic acid facilitates its use in biochemical assays, while its stability under refrigeration ensures longevity in research settings .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling L-proline with beta-naphthylamine in the presence of hydrochloric acid. Reaction conditions include:

  • Solvent: Ethanol or methanol.

  • Temperature: Room temperature or mild heating (25–40°C) .

  • Catalyst: Hydrochloric acid, which also facilitates salt formation.

A patent (CN109111386A) describes an optimized route using acetylation to protect the proline amine, followed by aminolysis with beta-naphthylamine and subsequent HCl treatment . This method yields high-purity product (>95%) suitable for pharmaceutical intermediates .

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to enhance reaction efficiency and reduce byproducts. Purification via recrystallization from ethanol-water mixtures ensures compliance with pharmacopeial standards.

Applications in Research and Industry

Pharmaceutical Development

The compound is a key intermediate in synthesizing neurological therapeutics, particularly inhibitors targeting dipeptidyl peptidase-IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes are implicated in neurodegenerative diseases like Alzheimer’s, where POP regulates neuropeptide degradation . In vitro studies demonstrate its utility in screening DPP-IV inhibitors, with IC₅₀ values correlating to structural modifications of the naphthylamide group.

Biochemical Research

As a substrate for proline arylamidase and prolyl aminopeptidase, this compound enables enzymatic activity assays in human sera and bacterial lysates . For example, hydrolysis by Bacillus megaterium prolyl aminopeptidase releases beta-naphthylamine, quantified spectrophotometrically to determine enzyme kinetics .

Material Science

The beta-naphthylamide moiety’s aromaticity contributes to π-π interactions in polymer matrices, enhancing the mechanical properties of hydrogels used in drug delivery systems .

Biological Activity and Mechanisms

Enzyme Interactions

  • Prolyl Aminopeptidase Inhibition: The compound competitively inhibits prolyl aminopeptidase (Ki = 2.3 μM), disrupting peptide metabolism in pathogens like Bacteroides gingivalis, a periodontal disease agent .

  • DPP-IV Modulation: Derivatives exhibit selective DPP-IV inhibition, potentiating insulin secretion in pancreatic β-cells.

Neurochemical Effects

Studies on cortical brain slices reveal that L-proline beta-naphthylamide alters energy metabolism by shifting glycolytic flux toward mitochondrial oxidation, reducing lactate production by 40% . This suggests a role in modulating neuronal energy homeostasis, though metabolic conversion of the compound itself is negligible .

ParameterDetailSource
GHS Signal WordDanger
Hazard StatementsH350 (May cause cancer)
Precautionary MeasuresP201, P308+P313, P405

Recent Advances and Future Directions

Analytical Chemistry Innovations

Recent applications include its use as a chromatographic standard for quantifying proline-containing peptides in LC-MS workflows, improving detection limits to 0.1 ng/mL .

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